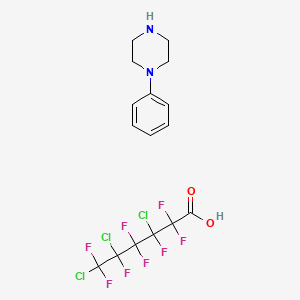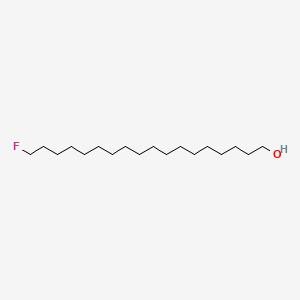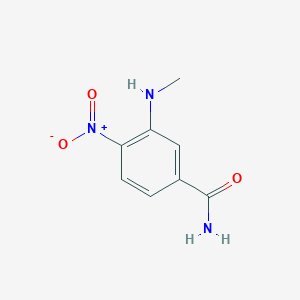
1-Bromo-4,5,6,7,8,8-hexachloro-3,4,7,7A-tetrahydro-4,7-methano-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4,5,6,7,8,8-hexachloro-3,4,7,7A-tetrahydro-4,7-methano-1H-indene is an organic compound with the molecular formula C10H6BrCl6. It is a derivative of chlordene, a chlorinated hydrocarbon. This compound is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1-Bromo-4,5,6,7,8,8-hexachloro-3,4,7,7A-tetrahydro-4,7-methano-1H-indene typically involves the bromination of hexachlorocyclopentadiene followed by a Diels-Alder reaction with cyclopentadiene. The reaction conditions often require the use of a solvent such as carbon tetrachloride and a catalyst like aluminum chloride to facilitate the bromination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4,5,6,7,8,8-hexachloro-3,4,7,7A-tetrahydro-4,7-methano-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form epoxides or other oxidized products.
Scientific Research Applications
1-Bromo-4,5,6,7,8,8-hexachloro-3,4,7,7A-tetrahydro-4,7-methano-1H-indene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on different biological pathways.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-4,5,6,7,8,8-hexachloro-3,4,7,7A-tetrahydro-4,7-methano-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include disruption of cellular processes and inhibition of enzyme activity .
Comparison with Similar Compounds
1-Bromo-4,5,6,7,8,8-hexachloro-3,4,7,7A-tetrahydro-4,7-methano-1H-indene is unique due to its bromine and multiple chlorine atoms, which impart distinct chemical properties. Similar compounds include:
Chlordene: A chlorinated hydrocarbon with similar structure but without the bromine atom.
Nonachlor: Another chlorinated hydrocarbon with additional chlorine atoms.
Hexachlorocyclopentadiene: A precursor in the synthesis of various chlorinated compounds.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
3186-23-0 |
|---|---|
Molecular Formula |
C10H5BrCl6 |
Molecular Weight |
417.8 g/mol |
IUPAC Name |
5-bromo-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H5BrCl6/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-5H |
InChI Key |
OSFJYEFKYKUXPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


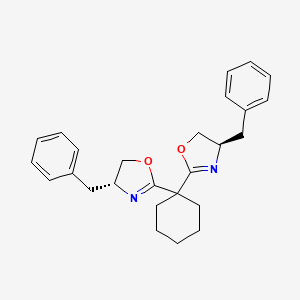
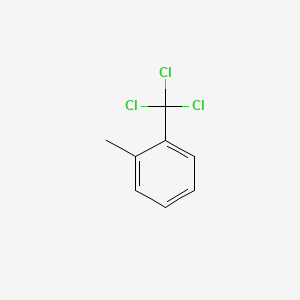
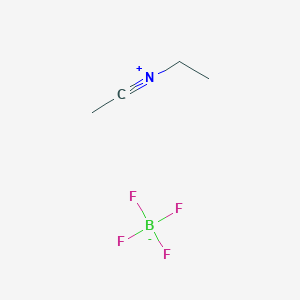
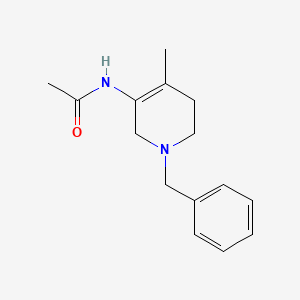
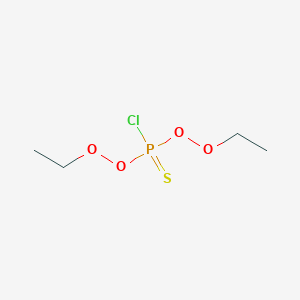

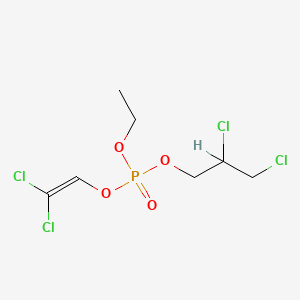
![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)

![(e)-Bis[3-(trifluoromethyl)phenyl]diazene](/img/structure/B14747325.png)
